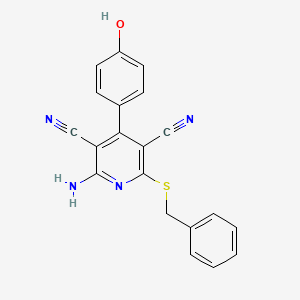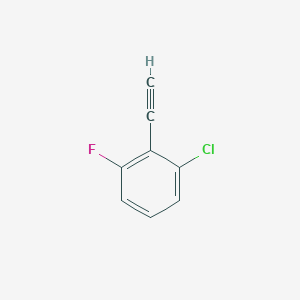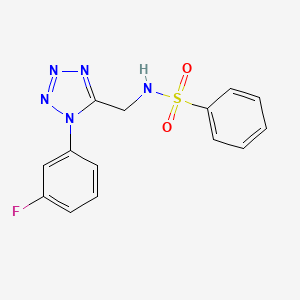
N-((1-(3-Fluorphenyl)-1H-tetrazol-5-yl)methyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This particular compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a fluorophenyl group, which is a benzene ring substituted with a fluorine atom .
Wissenschaftliche Forschungsanwendungen
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Vorbereitungsmethoden
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the tetrazole derivative with benzenesulfonyl chloride to form the sulfonamide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Wirkmechanismus
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts essential biological processes, leading to the compound’s antibacterial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also features a fluorophenyl group and a sulfonamide moiety, but with a bromine atom instead of a tetrazole ring.
Sulfamethazine: A commonly used sulfonamide drug with antibacterial properties.
Sulfadiazine: Another sulfonamide drug used in combination with other medications to treat infections.
The uniqueness of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide lies in its combination of a tetrazole ring and a fluorophenyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .
Eigenschaften
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2S/c15-11-5-4-6-12(9-11)20-14(17-18-19-20)10-16-23(21,22)13-7-2-1-3-8-13/h1-9,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHLMKKRGZHJLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
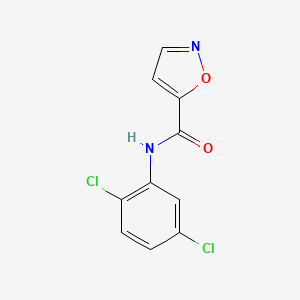
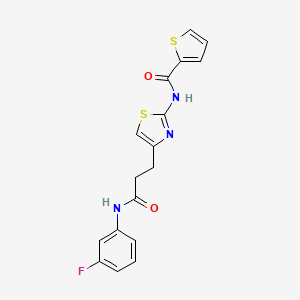
![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)
![N-(benzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2358705.png)
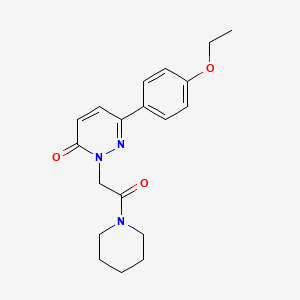
![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)
![8-amino-3-benzylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2358710.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)
![2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]-N'-[(E)-4,4,4-trifluoro-1-methyl-3-oxobutylidene]acetohydrazide](/img/structure/B2358712.png)
![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)
![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)
